molecular formula C22H22ClFN4O3 B2525609 3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775536-13-4

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2525609
CAS No.: 1775536-13-4
M. Wt: 444.89
InChI Key: YVHYQGFEFONJHS-UHFFFAOYSA-N
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Description

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a triazole ring, and substituted benzoyl and phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and triazole derivatives with substituted benzoyl and phenyl groups. Examples include:

  • 3-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-[1-(4-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

The uniqueness of 3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one represents a novel structure with potential biological activities. Its design incorporates a triazole ring, piperidine moiety, and halogenated aromatic groups, which are known to enhance pharmacological properties. This article reviews the compound's biological activity, focusing on its anticancer properties, enzyme inhibition potential, and overall pharmacological profile.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H25ClN4O4
  • Molecular Weight : 468.94 g/mol
  • LogP : 5.126 (indicating lipophilicity)
  • Polar Surface Area : 79.072 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. The incorporation of a triazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives containing the triazole moiety have shown significant activity against breast (MCF-7) and colorectal (HCT-116) cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-710.5
Compound BHCT-1168.3
3-[1-(4-chloro... ]MCF-7TBDCurrent Study

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in cancer progression and metabolic pathways. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar piperidine structures have demonstrated significant AChE inhibition, which is crucial for neuroprotective effects.
EnzymeInhibition TypeIC50 (µM)
AChECompetitive2.14 ± 0.003
UreaseNon-competitive1.13 ± 0.003

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Piperidine Ring : Enhances binding affinity to biological targets.
  • Triazole Moiety : Contributes to anticancer activity through mechanisms involving apoptosis induction.
  • Halogen Substituents : The presence of chlorine and fluorine atoms increases lipophilicity and may enhance cellular uptake.

Case Studies

Several studies have explored similar compounds with promising results:

  • Evren et al. (2019) synthesized thiazole derivatives that exhibited significant anticancer effects, suggesting that modifications around the piperidine core can yield potent agents against various cancer types.
  • Kumar et al. (2009) reported on the anticancer properties of oxadiazole derivatives, emphasizing the importance of substituent groups in enhancing efficacy.

Properties

IUPAC Name

3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-31-19-12-16(23)4-7-18(19)21(29)27-10-8-15(9-11-27)20-25-26-22(30)28(20)13-14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHYQGFEFONJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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